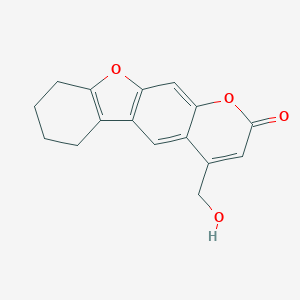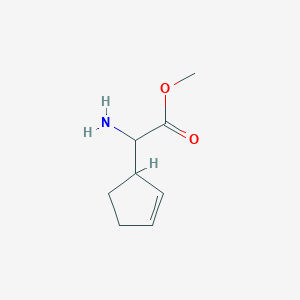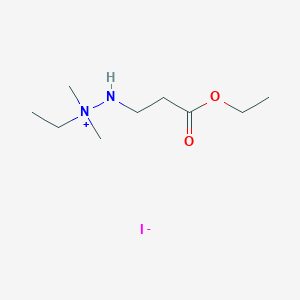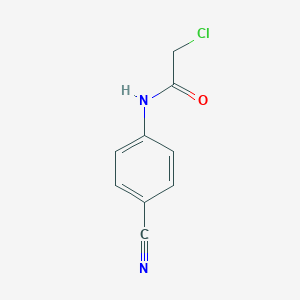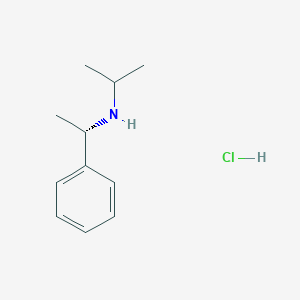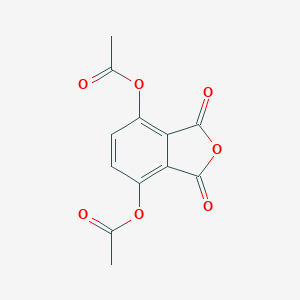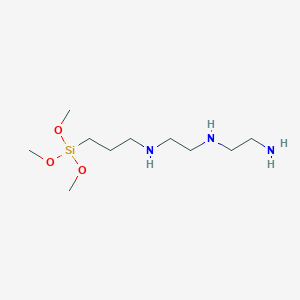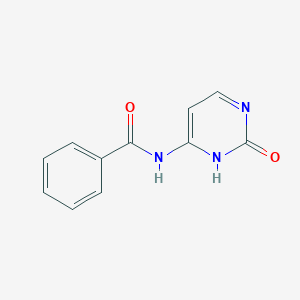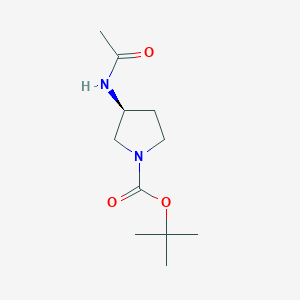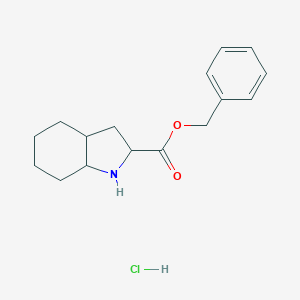
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride, also known as BOIC HC1, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. BOIC HC1 is a white crystalline powder that is soluble in water and ethanol, and is commonly used in laboratory experiments to study its various properties and effects.
Mecanismo De Acción
The exact mechanism of action of Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 is not fully understood, but it is believed to act on various molecular targets in the body, including the opioid receptors and the N-methyl-D-aspartate (NMDA) receptors. Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has also been found to modulate the levels of various neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine.
Efectos Bioquímicos Y Fisiológicos
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has been found to have several biochemical and physiological effects on the body, including the inhibition of pain signals, the reduction of inflammation, and the suppression of tumor growth. Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has also been found to have neuroprotective effects, and may help to prevent the death of brain cells in conditions such as Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has several advantages for use in laboratory experiments, including its high purity and solubility in water and ethanol. However, Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 is also known to be highly sensitive to light and air, and must be stored and handled carefully to avoid degradation and loss of activity.
Direcciones Futuras
There are several future directions for research on Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its molecular targets and mechanisms of action. Further research is also needed to determine the optimal dosage and administration routes for Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 in various medical applications.
Métodos De Síntesis
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 can be synthesized using various methods, with the most common being the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. The synthesis process involves the use of several reagents and solvents, and requires careful monitoring of the reaction conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects. Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
82717-97-3 |
|---|---|
Nombre del producto |
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride |
Fórmula molecular |
C16H22ClNO2 |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
benzyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15;/h1-3,6-7,13-15,17H,4-5,8-11H2;1H |
Clave InChI |
WOXVBEWLLZBVSX-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3.Cl |
SMILES canónico |
C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3.Cl |
Sinónimos |
Benzyl Octahydroindole-2-carboxylate Hydrochloride; Octahydro-1H-indole-2-carboxylic Acid Phenylmethyl Ester Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



